2-(3-chlorophenoxy)-N'-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}acetohydrazide
Overview
Description
2-(3-chlorophenoxy)-N’-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes chlorinated phenyl and furan rings, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N’-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}acetohydrazide typically involves multiple steps:
Formation of the hydrazide: This step involves the reaction of 2-(3-chlorophenoxy)acetic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with 5-(2,3-dichlorophenyl)furan-2-carbaldehyde in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N’-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorinated phenyl rings can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-chlorophenoxy)-N’-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N’-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N’-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}acetohydrazide
- 2-(3-chlorophenoxy)-N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}acetohydrazide
Uniqueness
2-(3-chlorophenoxy)-N’-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}acetohydrazide is unique due to its specific substitution pattern on the phenyl and furan rings, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-[(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O3/c20-12-3-1-4-13(9-12)26-11-18(25)24-23-10-14-7-8-17(27-14)15-5-2-6-16(21)19(15)22/h1-10H,11H2,(H,24,25)/b23-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEUICRWNWHOLI-AUEPDCJTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NN=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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